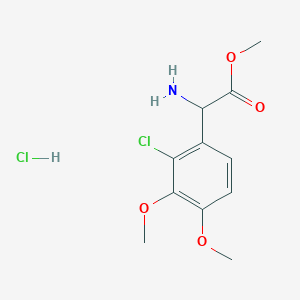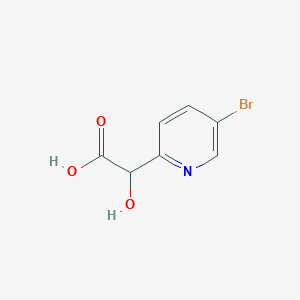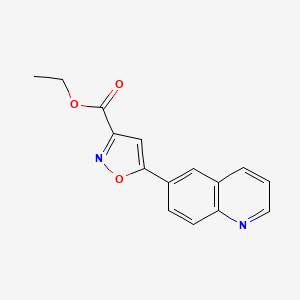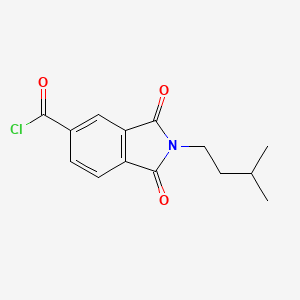
Methyl 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetate Hydrochloride is a chemical compound with a complex structure that includes a methyl ester, an amino group, and a chlorinated aromatic ring with methoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetate Hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base to form the intermediate Schiff base. This intermediate is then reduced to yield the desired product. The reaction conditions often involve solvents like ethanol or methanol and catalysts such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the chloro substituent.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.
科学的研究の応用
Methyl 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetate Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride: Similar structure but lacks the chloro substituent.
Methyl 2-Amino-2-(2-bromo-3,4-dimethoxyphenyl)acetate Hydrochloride: Similar structure with a bromo substituent instead of chloro.
Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride: Similar structure with different positions of methoxy groups.
Uniqueness
Methyl 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetate Hydrochloride is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the chloro substituent and the methoxy groups can enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C11H15Cl2NO4 |
|---|---|
分子量 |
296.14 g/mol |
IUPAC名 |
methyl 2-amino-2-(2-chloro-3,4-dimethoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C11H14ClNO4.ClH/c1-15-7-5-4-6(8(12)10(7)16-2)9(13)11(14)17-3;/h4-5,9H,13H2,1-3H3;1H |
InChIキー |
KDORNPFEAFGIPV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C(C(=O)OC)N)Cl)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13702576.png)

![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)

sulfane](/img/structure/B13702601.png)


![7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13702614.png)

![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)
